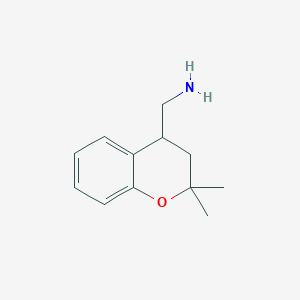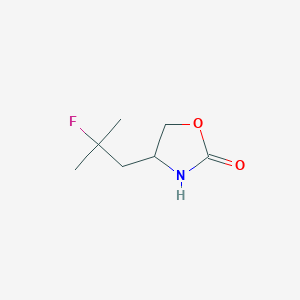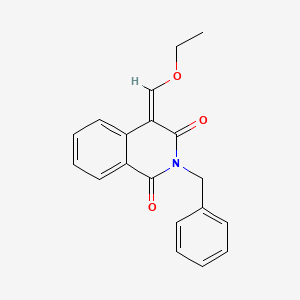
(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine is a chemical compound with the molecular formula C12H17NO It is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine typically involves the reaction of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran with a suitable amine source. One common method involves the use of reductive amination, where the benzopyran derivative is reacted with formaldehyde and an amine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms, which can then be substituted with other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
The compound has potential applications in biology, particularly in the study of enzyme interactions and metabolic pathways. Its structural similarity to natural compounds makes it a useful tool for probing biological systems.
Medicine
In medicine, derivatives of this compound are being investigated for their pharmacological properties. They may serve as lead compounds for the development of new therapeutic agents targeting various diseases.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of (2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. The pathways involved often include signal transduction and metabolic processes, where the compound modulates the activity of key proteins and enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-dimethylchroman: A structurally related compound with similar reactivity.
Flavanones: Compounds with a 3,4-dihydro-2-aryl-2H-1-benzopyran-4-one skeleton, known for their biological activities.
2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines: Isosteres of 2,2-dimethylchromans with potential pharmacological applications.
Uniqueness
(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H17NO |
|---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
(2,2-dimethyl-3,4-dihydrochromen-4-yl)methanamine |
InChI |
InChI=1S/C12H17NO/c1-12(2)7-9(8-13)10-5-3-4-6-11(10)14-12/h3-6,9H,7-8,13H2,1-2H3 |
InChI-Schlüssel |
BTWFXNJRCRIXES-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C2=CC=CC=C2O1)CN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Cyanoethyl)sulfamoyl]benzoic acid](/img/structure/B12316381.png)



![[4-(Oxolan-2-ylmethoxy)phenyl]methanamine](/img/structure/B12316394.png)


![tert-butyl N-[(3R,4S)-4-aminooxolan-3-yl]carbamate;tert-butyl N-[(3S,4R)-4-aminooxolan-3-yl]carbamate](/img/structure/B12316416.png)



![tert-butyl N-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12316445.png)


